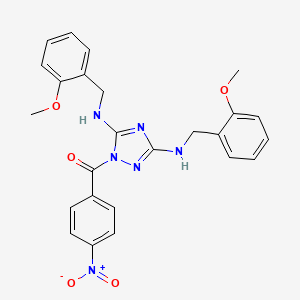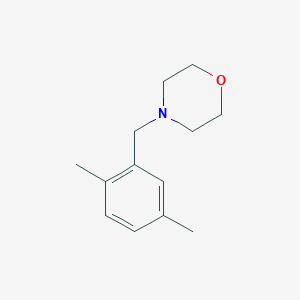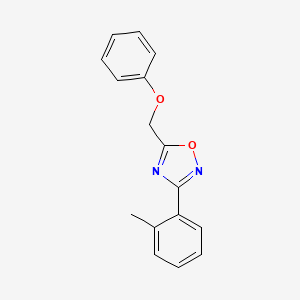![molecular formula C16H15IN2OS B3501802 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B3501802.png)
4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide, also known as EICTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EICTB is a benzamide derivative that has been synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and bacterial infections. 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been reported to inhibit the activity of NF-κB, a protein that is involved in the production of pro-inflammatory cytokines. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and disrupt the cell membrane of bacteria. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in healthy cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is its potential applications in the field of medicine. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for drug development. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in healthy cells, making it a safer alternative to other drugs.
One limitation of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is its complex synthesis method. The multi-step process requires specific reagents and conditions, making it difficult to synthesize in large quantities. Additionally, the mechanism of action of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide is not fully understood, making it difficult to optimize its therapeutic efficacy.
Direcciones Futuras
There are many future directions for the study of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action to optimize its therapeutic efficacy. Additionally, more studies are needed to determine the optimal dosage and administration of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide for different diseases. Furthermore, more research is needed to determine the potential side effects of 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide in humans. Overall, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has shown great potential for drug development and further research is needed to fully understand its therapeutic applications.
Aplicaciones Científicas De Investigación
4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the field of medicine. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
4-ethyl-N-[(4-iodophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2OS/c1-2-11-3-5-12(6-4-11)15(20)19-16(21)18-14-9-7-13(17)8-10-14/h3-10H,2H2,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZQUYPBRXKZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B3501727.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B3501731.png)


![2-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501750.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3501778.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3501782.png)
![methyl 4-[(4-bromo-3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B3501790.png)
![N-{2-[(3-nitrobenzylidene)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3501803.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3501810.png)

![N-cyclohexyl-2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3501829.png)
